

An In-depth Technical Guide to 2-Fluorodiphenylmethane

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Compound of Interest

Compound Name: 2-Fluorodiphenylmethane

Cat. No.: B1329804

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This technical guide provides a comprehensive overview of **2-Fluorodiphenylmethane**, including its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-benzyl-2-fluorobenzene.[\[1\]](#) It is also commonly referred to as **2-Fluorodiphenylmethane**.[\[1\]](#)[\[2\]](#)

Other recognized synonyms include:

- 1-(benzyl)-2-fluoro-benzene[\[2\]](#)
- 1-fluoro-2-(phenylmethyl)benzene[\[2\]](#)
- NSC99453[\[2\]](#)
- NCIOpen2_001931[\[2\]](#)

Physicochemical Properties

The key quantitative data for **2-Fluorodiphenylmethane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₃ H ₁₁ F ^[1] ^[2]
Molecular Weight	186.22 g/mol ^[1]
CAS Number	3794-15-8 ^[1] ^[2]
Appearance	Colorless liquid ^[3]
Density	1.076 - 1.08 g/cm ³ ^[1] ^[4]
Melting Point	50-52°C ^[1]
Boiling Point	258.7°C at 760 mmHg ^[1] ; 74°C at 0.2 Torr ^[4]
Flash Point	108.4°C ^[1]
Refractive Index	1.555 - 1.5586 (at 20°C, 589.3 nm) ^[1]
Water Solubility	3.7 x 10 ⁻³ g/L at 25°C ^[1]
Vapor Pressure	0.0218 mmHg at 25°C ^[1]
Heat of Vaporization	48.93 kJ/mol ^[1]
Heat of Fusion	20.20 kJ/mol ^[1]
Critical Temperature	787.52 K ^[1]
Critical Pressure	2878.12 kPa ^[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Fluorodiphenylmethane** are provided below.

One of the foundational methods for synthesizing diarylmethanes is the Friedel-Crafts alkylation.^[1] The synthesis of **2-Fluorodiphenylmethane** can be achieved by the reaction of fluorobenzene with benzyl chloride using a Lewis acid catalyst.

Materials and Reagents:

- Fluorobenzene

- Benzyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry benzene (solvent)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Dropping funnel
- Magnetic stirrer and heating mantle

Procedure:

- Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- To the flask, add anhydrous aluminum chloride and dry benzene.
- Cool the mixture in an ice bath and slowly add fluorobenzene.
- From the dropping funnel, add benzyl chloride dropwise to the stirred mixture.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by heating under reflux for a specified time to ensure the reaction goes to completion.
- Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation to yield pure **2-Fluorodiphenylmethane**.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of **2-Fluorodiphenylmethane**.

Instrumentation: 500 MHz NMR Spectrometer[\[3\]](#)

Sample Preparation: Dissolve a small amount of the purified **2-Fluorodiphenylmethane** in deuterated chloroform (CDCl_3).[\[3\]](#)

^1H NMR Analysis:

- Procedure: Acquire a standard one-dimensional ^1H NMR spectrum.[\[6\]](#)
- Expected Chemical Shifts (δ):
 - 7.28 ppm (triplet, $J = 7.5$ Hz, 2H)
 - 7.22-7.17 ppm (multiplet, 4H)
 - 7.13 ppm (triplet, $J = 9.5$ Hz, 1H)
 - 7.05-7.00 ppm (multiplet, 2H)
 - 3.99 ppm (singlet, 2H)[\[3\]](#)

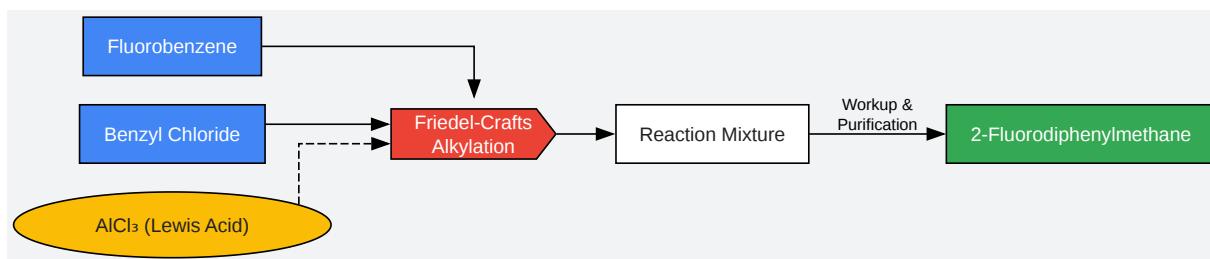
^{13}C NMR Analysis:

- Procedure: Acquire a proton-decoupled ^{13}C NMR spectrum.[\[6\]](#)
- Expected Chemical Shifts (δ):
 - 161.1 ppm (doublet, $J = 243.8$ Hz)

- 140.0 ppm
- 131.2 ppm (doublet, $J = 4.3$ Hz)
- 129.0 ppm
- 128.7 ppm
- 128.3 ppm
- 128.1 ppm (doublet, $J = 8.0$ Hz)
- 126.4 ppm
- 124.2 ppm (doublet, $J = 2.9$ Hz)
- 115.5 ppm (doublet, $J = 21.9$ Hz)
- 35.0 ppm[3]

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **2-Fluorodiphenylmethane** via the Friedel-Crafts alkylation pathway.



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Caption: Synthesis of **2-Fluorodiphenylmethane** via Friedel-Crafts Alkylation.

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